molecular formula C22H22FN3O B12052470 4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one CAS No. 476483-06-4

4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B12052470
CAS No.: 476483-06-4
M. Wt: 363.4 g/mol
InChI Key: HGBPGPZOUBVYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a tetrahydroquinoline derivative characterized by a fluorophenyl substituent at the 4-position and a pyridin-3-ylamino-methyl group at the 3-position. The compound’s core structure combines a partially saturated bicyclic quinolinone framework, which is often associated with diverse biological activities, including kinase inhibition and antimicrobial properties . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the pyridinylamino moiety may facilitate hydrogen bonding interactions with biological targets .

Properties

CAS No.

476483-06-4

Molecular Formula

C22H22FN3O

Molecular Weight

363.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methyl-3-[(pyridin-3-ylamino)methyl]-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C22H22FN3O/c1-14-18(13-25-17-4-3-11-24-12-17)21(15-7-9-16(23)10-8-15)22-19(26-14)5-2-6-20(22)27/h3-4,7-12,21,25-26H,2,5-6,13H2,1H3

InChI Key

HGBPGPZOUBVYDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)CNC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The tetrahydroquinolin-5(1H)-one core is typically synthesized via:

  • Friedländer annulation : Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones.

  • Pomeranz-Fritsch reaction : Cyclization of aryl-ethylamine derivatives under acidic conditions.

  • Transition metal-catalyzed cyclization : Pd- or Rh-mediated C–H activation for fused ring formation.

Pyridinylaminomethyl Functionalization

The 3-((pyridin-3-ylamino)methyl) side chain is added through:

  • Mannich reaction : Three-component coupling of amine, aldehyde, and ketone.

  • Reductive amination : Condensation of pyridin-3-amine with aldehyde intermediates followed by reduction.

Detailed Synthetic Routes

Route 1: Sequential Annulation and Functionalization

Step 1: Synthesis of 2-Methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one

  • Reagents : Cyclohexanone, ethyl acetoacetate, ammonium acetate.

  • Conditions : Acetic acid, reflux (120°C, 12 h).

  • Yield : 68–72%.

Step 2: 4-Fluorophenyl Incorporation via Suzuki Coupling

  • Reagents : 4-Bromo-2-methyltetrahydroquinolin-5-one, 4-fluorophenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃.

  • Conditions : DME/H₂O (3:1), 80°C, 8 h.

  • Yield : 65%.

Step 3: Mannich Reaction for Side Chain Installation

  • Reagents : 4-(4-Fluorophenyl)-2-methyltetrahydroquinolin-5-one, pyridin-3-amine, formaldehyde.

  • Conditions : EtOH, 60°C, 6 h.

  • Yield : 58%.

StepReaction TypeKey Reagents/ConditionsYield (%)
1CyclocondensationCyclohexanone, NH₄OAc, AcOH70
2Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O65
3Mannich ReactionPyridin-3-amine, HCHO, EtOH58

Route 2: One-Pot Tandem Methodology

Procedure :

  • In situ generation of α,β-unsaturated ketone from 4-fluorophenylacetone and DMF-DMA.

  • aza-Michael addition with pyridin-3-amine.

  • Intramolecular cyclization catalyzed by FeCl₃·6H₂O.

Conditions :

  • Solvent: Toluene, 100°C, 24 h.

  • Yield: 52% (over three steps).

Advantages : Reduced purification steps; improved atom economy.

Critical Reaction Optimization

Fluorophenyl Group Positioning

  • Regioselectivity : Use of directing groups (e.g., -OMe) at position 8 ensures para-substitution on the tetrahydroquinoline core.

  • Catalyst Screening : PdCl₂(dppf) outperforms Pd(OAc)₂ in Suzuki coupling (yield increase from 45% to 65%).

Side Chain Stability

  • Protection Strategies : Boc-protected pyridin-3-amine prevents unwanted side reactions during Mannich steps.

  • Reductive Amination : NaBH(OAc)₃ gives superior selectivity over NaBH₄ (reduced over-reduction).

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.1 Hz, 1H, pyridine-H), 7.45–7.38 (m, 2H, Ar-F), 4.21 (s, 2H, CH₂NH), 2.91 (s, 3H, CH₃).

  • LC-MS : m/z 365.2 [M+H]⁺ (calc. 365.18).

  • HPLC Purity : >99% (C18 column, 70:30 MeCN/H₂O).

Industrial-Scale Considerations

  • Cost-Efficiency : Route 1 is preferred for high-volume production (lower catalyst costs vs. one-pot methods).

  • Waste Management : Suzuki coupling generates Br⁻ byproducts requiring ion-exchange treatment.

  • Safety : Formaldehyde in Mannich reaction necessitates closed-system processing .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents
Compound Name Key Substituents Molecular Weight Core Structure Notable Properties/Activities References
Target Compound 4-(4-Fluorophenyl), 3-(pyridin-3-ylamino)methyl ~349 (estimated) Tetrahydroquinolin-5-one Potential kinase inhibition (inferred) N/A
7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one 4-Methoxyphenyl, 5-methylpyridin-2-ylamino ~407 Tetrahydroquinolin-5-one Enhanced solubility (methoxy group)
2-Amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Fluorophenyl, 2-amino ~285 Dihydroquinazolin-5-one Reported antimicrobial activity
1-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine 4-Fluorophenyl, thienopyrimidine core 325.37 Thieno[2,3-d]pyrimidine Kinase inhibition (e.g., JAK/STAT)

Key Observations :

  • Fluorophenyl vs. Methoxyphenyl : The target compound’s 4-fluorophenyl group likely improves metabolic stability and target binding compared to the methoxyphenyl analog in , which may exhibit higher aqueous solubility due to the polar methoxy group.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including cyclization, fluorophenyl incorporation, and pyridinylamino-methyl functionalization. Key steps include:

  • Cyclization of the tetrahydroquinolinone core : Refluxing in ethanol or dimethylformamide (DMF) under nitrogen atmosphere, with controlled pH (6–8) to prevent side reactions .
  • Introduction of the 4-fluorophenyl group : Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis, requiring anhydrous conditions and temperatures of 80–100°C .
  • Functionalization with pyridin-3-ylamino-methyl : Mannich-type reactions using formaldehyde and pyridin-3-amine, optimized at 60–70°C in dichloromethane .
    Critical Parameters : Solvent polarity, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and stoichiometric control of reagents to minimize byproducts .

Basic: How is the molecular structure confirmed experimentally?

Methodological Answer:
Structural confirmation employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 1.50–1.54 Å) and dihedral angles, confirming the tetrahydroquinolinone scaffold and fluorophenyl orientation .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (pyridinyl protons) and δ 2.2–2.8 ppm (methyl groups) .
    • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH (3300–3400 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated within 0.001 Da accuracy) .

Basic: What preliminary biological screening methods are recommended?

Methodological Answer:
Initial bioactivity screening includes:

  • In vitro antiviral assays : Measure IC₅₀ values against RNA/DNA viruses using plaque reduction or cytopathic effect (CPE) inhibition .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity indices .
    Key Controls : Include positive controls (e.g., acyclovir for antivirals) and solvent-only blanks to rule out assay interference .

Advanced: How can computational chemistry enhance derivative design?

Methodological Answer:
Integrated computational workflows improve derivative design:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity to biological targets (e.g., viral proteases) .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites (e.g., HIV-1 reverse transcriptase) to optimize substituent positioning .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .
    Validation : Cross-check computational predictions with experimental IC₅₀ values and crystallographic binding poses .

Advanced: How to resolve discrepancies in bioactivity data across studies?

Methodological Answer:
Discrepancies arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. Vero cells), serum concentration, or incubation time .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew results; validate via HPLC (≥95% purity) .
  • Structural Analogues : Minor substituent changes (e.g., chloro vs. trifluoromethyl groups) drastically alter activity .
    Resolution Strategies :
  • Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobials) .
  • Conduct meta-analyses comparing logD, pKa, and steric parameters across analogues .

Advanced: What are hypothesized mechanisms of action, and how to validate them?

Methodological Answer:
Proposed mechanisms include:

  • Enzyme Inhibition : Competitive inhibition of viral polymerases or bacterial dihydrofolate reductase (DHFR) via pyridinylamino-methyl binding .
  • Receptor Antagonism : Fluorophenyl groups may block ATP-binding pockets in kinases (e.g., EGFR) .
    Validation Methods :
  • Enzyme Kinetics : Measure Km/Vmax shifts in presence of the compound .
  • Crystallography : Co-crystallize with target proteins (e.g., HIV-1 protease) to visualize binding modes .
  • Gene Knockdown : siRNA silencing of suspected targets (e.g., viral NS5B) to confirm activity loss .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:
Yield optimization requires:

  • Catalyst Screening : Test Pd/C, Pd(OAc)₂, or NiCl₂ for coupling steps; Pd(PPh₃)₄ often gives >80% yields .
  • Solvent Selection : Use DMF for high-polarity intermediates or THF for sterically hindered reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
    Troubleshooting : Monitor reaction progress via TLC/GC-MS to isolate intermediates before side reactions dominate .

Advanced: What analytical techniques detect degradation products under varying storage conditions?

Methodological Answer:
Stability studies employ:

  • Forced Degradation : Expose to heat (60°C), UV light, or acidic/basic conditions (pH 2–12) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or oxidized pyridines) with m/z shifts .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; quantify parent compound loss via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.